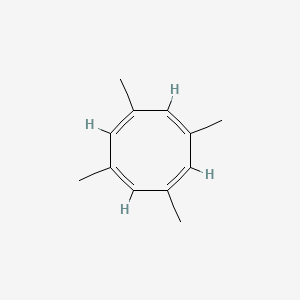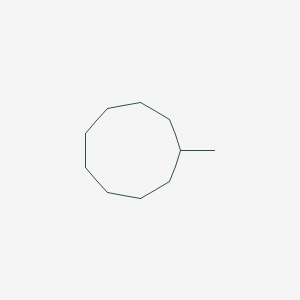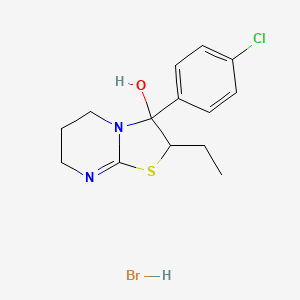
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene is an organic compound with the molecular formula C12H16. It is a derivative of cyclooctatetraene, where four hydrogen atoms are replaced by methyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene can be synthesized through several methods. One common approach involves the methylation of cyclooctatetraene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar methylation reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve industrial-grade quality.
化学反应分析
Types of Reactions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学研究应用
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 1,3,5,7-tetramethyl-1,3,5,7-cyclooctatetraene involves its interaction with various molecular targets. Its unique electronic structure allows it to participate in electron transfer reactions, making it a valuable component in redox chemistry. The pathways involved include the formation of stable complexes with metal ions and the facilitation of catalytic processes.
相似化合物的比较
Similar Compounds
Cyclooctatetraene: The parent compound without methyl substitutions.
1,3,5,7-Tetramethylcyclooctane: A fully saturated derivative.
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene derivatives: Compounds with additional functional groups.
Uniqueness
This compound is unique due to its combination of methyl groups and conjugated double bonds, which confer distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-methylated counterpart, cyclooctatetraene. Its ability to form stable complexes with metals also sets it apart from similar compounds.
属性
分子式 |
C12H16 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC 名称 |
(1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3/b9-5-,9-6?,10-5?,10-7-,11-6-,11-8?,12-7?,12-8- |
InChI 键 |
XKORXPJTRSPQHR-JGXACBOJSA-N |
手性 SMILES |
C/C/1=C/C(=C\C(=C/C(=C1)/C)\C)/C |
规范 SMILES |
CC1=CC(=CC(=CC(=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)




![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)



![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)

